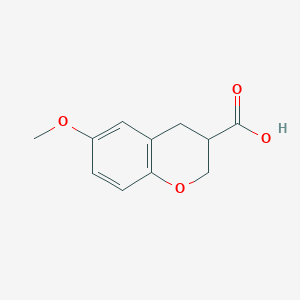

6-Methoxychroman-3-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

6-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-14-9-2-3-10-7(5-9)4-8(6-15-10)11(12)13/h2-3,5,8H,4,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFYLMFXPYODSEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60390333 | |

| Record name | 6-Methoxychroman-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182570-26-9 | |

| Record name | 6-Methoxychroman-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60390333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-6-methoxy-chroman-3-carboxylic acid as a ROCK2 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S)-6-methoxy-chroman-3-carboxylic acid and its derivatives as inhibitors of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). While the parent compound serves as a valuable scaffold, its amide derivative, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, has emerged as a highly potent and selective ROCK2 inhibitor. This document consolidates available data on its biological activity, outlines relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in this area.

Introduction to ROCK2 Inhibition

Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2) are serine/threonine kinases that play a crucial role in various cellular processes, including cytoskeletal regulation, cell motility, and smooth muscle contraction.[][2] Dysregulation of the ROCK signaling pathway is implicated in a range of pathologies, including cardiovascular diseases, neurodegenerative disorders, and cancer.[][3] Consequently, the development of selective ROCK inhibitors has become a significant area of therapeutic interest. While ROCK1 and ROCK2 share a high degree of homology, particularly in their kinase domains, they are understood to have distinct physiological and pathological functions, making isoform-selective inhibition a key goal for therapeutic development to minimize off-target effects.[4]

(S)-6-methoxy-chroman-3-carboxylic acid and its Derivatives as ROCK2 Inhibitors

The chroman scaffold is a privileged structure in medicinal chemistry.[5] (S)-6-methoxy-chroman-3-carboxylic acid serves as a key building block for the synthesis of various biologically active molecules.[5][6] While information on the direct ROCK2 inhibitory activity of the parent acid is limited in publicly available literature, its amide derivative, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, has been identified as a potent and selective ROCK2 inhibitor.[4][7]

Quantitative Data

The following table summarizes the in vitro inhibitory activity of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide against ROCK1 and ROCK2.

| Compound | Target | IC50 (nM) | Selectivity (ROCK1/ROCK2) | Reference |

| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK2 | 3 | 22.7-fold | [4] |

| (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | ROCK1 | 68.1 | - |

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity.

Signaling Pathway and Experimental Workflows

ROCK2 Signaling Pathway

The following diagram illustrates a simplified ROCK2 signaling pathway, highlighting its role in cellular functions.

Caption: Simplified ROCK2 signaling pathway and the point of inhibition.

Synthesis Workflow

A general synthetic workflow for chroman-3-carboxylic acids is depicted below. The synthesis of (S)-6-methoxy-chroman-3-carboxylic acid would follow a similar multi-step process.

Caption: General synthetic workflow for chroman-3-carboxylic acids.

Experimental Workflow for Kinase Inhibitor Screening

The following diagram outlines a typical workflow for screening and characterizing kinase inhibitors.

Caption: Experimental workflow for kinase inhibitor screening.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of (S)-6-methoxy-chroman-3-carboxylic acid and its potent amide derivative are not fully available in the public domain. However, this section provides representative protocols based on established methodologies.

Synthesis of (S)-6-methoxy-chroman-3-carboxylic acid

In Vitro ROCK2 Kinase Inhibition Assay (Representative Protocol)

The following is a representative protocol for determining the in vitro inhibitory activity of a test compound against ROCK2, based on commercially available kinase assay kits. The specific conditions for the highly potent derivative may vary.

Materials:

-

Recombinant human ROCK2 enzyme

-

Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

-

Substrate (e.g., S6K substrate peptide)

-

ATP

-

Test compound ((S)-6-methoxy-chroman-3-carboxylic acid or its derivative)

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar

-

384-well plates

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.

-

Reaction Setup: In a 384-well plate, add the test compound solution.

-

Enzyme Addition: Add the ROCK2 enzyme solution to each well containing the test compound and incubate for a defined period (e.g., 10-20 minutes) at room temperature.

-

Reaction Initiation: Add a mixture of the substrate and ATP to each well to initiate the kinase reaction.

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 60 minutes).

-

Reaction Termination and Signal Detection:

-

Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC50 value by fitting the data to a dose-response curve.

Pharmacokinetics

Specific pharmacokinetic data for (S)-6-methoxy-chroman-3-carboxylic acid and its potent amide derivative are not available in the reviewed literature. In general, the pharmacokinetic properties of chroman derivatives, including their absorption, distribution, metabolism, and excretion (ADME), are influenced by their specific substitutions. For drug development, these parameters would need to be determined through in vitro assays (e.g., Caco-2 permeability, metabolic stability in liver microsomes) and in vivo studies in animal models.

Conclusion

(S)-6-methoxy-chroman-3-carboxylic acid serves as a valuable scaffold for the development of ROCK2 inhibitors. Its amide derivative, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, demonstrates high potency and selectivity for ROCK2 in vitro, making it a promising lead compound for further investigation. This technical guide provides a foundation for researchers by consolidating the available data and outlining key experimental approaches. Further studies are warranted to elucidate the detailed synthesis, full pharmacological profile, and pharmacokinetic properties of this class of compounds to assess their therapeutic potential.

References

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 6-Methoxychroman-3-carboxylic Acid | Research Chemical [benchchem.com]

- 7. researchgate.net [researchgate.net]

6-methoxychroman-3-carboxylic acid chemical properties and structure

This guide provides a comprehensive technical overview of 6-methoxychroman-3-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. We will explore its fundamental chemical properties, molecular structure, robust synthetic methodologies, and its proven applications as a versatile intermediate in the development of novel therapeutic agents.

Core Chemical Identity and Molecular Structure

This compound is a derivative of chroman, which consists of a benzene ring fused to a dihydropyran ring.[1] The structure is specifically functionalized with a methoxy group at the 6-position and a carboxylic acid moiety at the 3-position.[2] This arrangement, particularly the carboxylic acid group, provides a convenient handle for derivatization into amides, esters, and other functional groups, facilitating structure-activity relationship (SAR) studies.[2]

The IUPAC name for this compound is 6-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid.[2][3] Its molecular formula is C₁₁H₁₂O₄, with a molecular weight of approximately 208.21 g/mol .[4][5]

Table 1: Key Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 6-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid[2][3] |

| Synonyms | 6-Methoxy-3-chromanecarboxylic acid[4][6] |

| CAS Number | 182570-26-9[3][4][5][6] |

| Molecular Formula | C₁₁H₁₂O₄[4][5] |

| Molecular Weight | 208.21[4][5] |

| PubChem CID | 3163251[3][4] |

| InChI Key | YFYLMFXPYODSEB-UHFFFAOYSA-N[3][6] |

| SMILES | COC1=CC2=C(C=C1)OCC(C2)C(=O)O[3] |

A critical structural feature is the chiral center at the C-3 position, meaning the compound exists as a racemic mixture of (S) and (R) enantiomers unless a stereospecific synthesis or resolution is performed. The specific stereochemistry can be crucial for biological activity, as demonstrated in studies where the (S)-enantiomer showed significantly higher potency as a ROCK2 inhibitor.[7]

Physicochemical and Safety Profile

Understanding the physical properties of a compound is paramount for its handling, formulation, and application in experimental settings.

Table 2: Physicochemical Properties and Safety Information

| Property | Value | Source |

| Physical Form | Beige crystalline to cream powder | [4] |

| Purity | ≥97% (Typical) | [3][6][8] |

| Storage | Store at 2-8°C, protect from light and moisture | [3][9] |

| Solubility | Soluble in DMSO, DMF, or acetonitrile | [9] |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3][6][8] |

| GHS Pictogram | GHS07 (Exclamation mark) | [6][8] |

| Signal Word | Warning | [3][6][8] |

Synthesis and Experimental Protocol

The chroman ring system is a valuable scaffold, and several methods exist for its synthesis. A common approach to chromone-3-carboxylic acids, related precursors, involves the Vilsmeier-Haack formylation of 2-hydroxyacetophenones followed by oxidation.[10][11] The subsequent selective reduction of the chromone double bond would yield the target chroman structure.

Below is a generalized workflow illustrating a logical synthetic pathway.

Caption: A generalized synthetic workflow for this compound.

Detailed Experimental Protocol (Illustrative)

This protocol describes the synthesis of a chromone-3-carboxylic acid intermediate, a key step towards the final product.

-

Vilsmeier-Haack Formylation:

-

Rationale: This reaction introduces a formyl group at the 3-position of the chromone ring, which can then be oxidized.

-

Procedure: To a cooled (0°C) solution of an appropriate 2-hydroxyacetophenone in DMF, phosphorus oxychloride (POCl₃) is added dropwise. The reaction is stirred and allowed to warm to room temperature, then heated to complete the formation of the chromone-3-carbaldehyde.[10]

-

-

Oxidation to Carboxylic Acid:

-

Rationale: The Pinnick oxidation is a mild and efficient method to convert aldehydes to carboxylic acids without affecting other sensitive functional groups.

-

Procedure: The synthesized chromone-3-carbaldehyde is dissolved in a DCM-water mixture. Sodium chlorite (NaClO₂) and sulfamic acid are added, and the reaction is stirred at room temperature until completion.[10][11] This yields the chromone-3-carboxylic acid.

-

-

Selective Reduction:

-

Rationale: To obtain the chroman structure, the double bond in the pyran ring of the chromone must be reduced without affecting the benzene ring or the carboxylic acid. Catalytic hydrogenation is a standard method for this transformation.

-

Procedure: The 6-methoxychromone-3-carboxylic acid is dissolved in a suitable solvent (e.g., ethanol or ethyl acetate) and subjected to hydrogenation using a catalyst such as Palladium on carbon (Pd/C) under a hydrogen atmosphere. The reaction is monitored until the uptake of hydrogen ceases.

-

-

Purification:

-

Rationale: A self-validating protocol requires a pure final product. Recrystallization is an effective method for purifying solid crystalline compounds.

-

Procedure: After filtration to remove the catalyst, the solvent is evaporated. The crude product is then purified by recrystallization from a suitable solvent system (e.g., methanol-water) to afford pure this compound.[10]

-

Applications in Drug Discovery and Medicinal Chemistry

This compound is not merely a laboratory chemical; it is a validated starting point for the synthesis of complex, biologically active molecules.[4] The chroman scaffold is considered a "privileged structure" because it appears in numerous compounds with diverse pharmacological activities.[1][2]

Key Application Areas:

-

Enzyme Inhibitors: Derivatives of this compound are actively researched as enzyme inhibitors.[2][4] A landmark study demonstrated that an amide derivative, (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide, is a highly potent and selective ROCK2 inhibitor with an IC₅₀ value of 3 nM.[7] This highlights the scaffold's potential in treating diseases where Rho-kinase is implicated.

-

Anti-inflammatory and Analgesic Agents: The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of anti-inflammatory and analgesic drugs.[4]

-

Antioxidant Research: The structural similarity of the chroman core to Vitamin E (tocopherol) makes its derivatives interesting candidates for antioxidant research.[4]

The following diagram illustrates the role of this compound as a versatile scaffold for targeting different biological systems.

Caption: Role of this compound as a scaffold in drug discovery.

Conclusion

This compound is a high-value synthetic intermediate with a well-established profile. Its unique structure, featuring a privileged chroman core and a reactive carboxylic acid handle, makes it an essential tool for medicinal chemists. The successful development of potent kinase inhibitors from this scaffold validates its importance and promises continued relevance in the discovery of new therapeutic agents for a wide range of diseases. Future work will likely focus on developing more efficient stereoselective syntheses to access the individual (R) and (S) enantiomers, further unlocking the therapeutic potential of this versatile molecule.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | Research Chemical [benchchem.com]

- 3. jk-sci.com [jk-sci.com]

- 4. chemimpex.com [chemimpex.com]

- 5. scbt.com [scbt.com]

- 6. 6-Methoxy-chroman-3-carboxylic acid | 182570-26-9 [sigmaaldrich.com]

- 7. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 6-Methoxy-chroman-3-carboxylic acid | 182570-26-9 [sigmaaldrich.com]

- 9. chemodex.com [chemodex.com]

- 10. arkat-usa.org [arkat-usa.org]

- 11. researchgate.net [researchgate.net]

6-Methoxychroman-3-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chroman scaffold is a privileged heterocyclic motif frequently found in a diverse array of biologically active natural products and synthetic compounds. Its rigid, bicyclic structure provides a valuable framework for the design of novel therapeutic agents. Within this class of compounds, 6-methoxychroman-3-carboxylic acid has emerged as a particularly versatile building block for the synthesis of derivatives with a wide range of pharmacological activities. The presence of the methoxy group at the 6-position and the carboxylic acid at the 3-position allows for extensive chemical modifications, enabling the fine-tuning of physicochemical properties and biological targets. This technical guide provides an in-depth overview of the synthesis, pharmacological activities, and therapeutic potential of this compound derivatives, with a focus on their application in modern drug discovery.

Data Presentation: Pharmacological Activities of this compound Derivatives

The following tables summarize the quantitative data for various this compound derivatives, highlighting their potency and selectivity against different biological targets.

Table 1: ROCK2 Inhibitory Activity of 6-Methoxychroman-3-carboxamide Derivatives

| Compound ID | Structure | ROCK1 IC50 (nM) | ROCK2 IC50 (nM) | Selectivity (ROCK1/ROCK2) |

| (S)-7c | (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide | 68.1 | 3.0 | 22.7[1] |

Table 2: NF-κB Inhibitory Activity of 6-Hydroxy-7-methoxychroman-2-carboxylic Acid N-(substituted)phenylamides

| Compound ID | Substituent (R) | IC50 (µM) |

| 2a | H | >100 |

| 2b | 2-CH3 | 25.3 |

| 2c | 3-CH3 | 10.1 |

| 2d | 4-CH3 | 8.2 |

| 2e | 2-CF3 | 60.2 |

| 2f | 3-CF3 | 15.8 |

| 2g | 4-CF3 | 12.5 |

| 2h | 2-Cl | 40.1 |

| 2i | 3-Cl | 9.8 |

| 2j | 4-Cl | 6.0[2] |

| 2k | 2-OCH3 | >100 |

| 2l | 3-OCH3 | >100 |

| 2m | 4-OCH3 | >100 |

| 2n | 4-OH | >100 |

Experimental Protocols

General Synthesis of this compound Amide Derivatives

This protocol describes a general two-step process for the synthesis of this compound amide derivatives, starting from the commercially available this compound.

Step 1: Activation of this compound

-

Dissolve this compound (1.0 eq) in a suitable aprotic solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

-

Add a coupling agent, such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP) (1.2 eq) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq), to the solution.

-

Add a tertiary amine base, such as triethylamine (TEA) (2.0 eq) or N,N-diisopropylethylamine (DIPEA) (2.0 eq), to the reaction mixture.

-

Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the activated ester.

Step 2: Amide Bond Formation

-

To the solution containing the activated ester, add the desired primary or secondary amine (1.1 eq).

-

Continue stirring the reaction mixture at room temperature for 2-16 hours, monitoring the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, DCM).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate or DCM/methanol) to afford the desired amide derivative.

In Vitro ROCK2 Kinase Assay

This protocol outlines a method to determine the inhibitory activity of test compounds against the ROCK2 enzyme.

-

Prepare a reaction buffer containing 25 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 0.1 mM EGTA, and 1 mM dithiothreitol (DTT).

-

Add recombinant human ROCK2 enzyme to the wells of a 96-well plate.

-

Add the test compound at various concentrations (typically in a serial dilution) to the wells and incubate for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of the substrate (e.g., Long S6 kinase substrate peptide) and ATP to each well.

-

Incubate the plate at 30°C for 60 minutes.

-

Terminate the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Quantify the amount of phosphorylated substrate using a suitable method, such as a filter-binding assay with [γ-33P]ATP or a fluorescence-based assay.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

NF-κB Reporter Gene Assay

This protocol describes a cell-based assay to measure the inhibition of NF-κB transcriptional activity.

-

Seed human embryonic kidney (HEK293) cells stably transfected with an NF-κB-luciferase reporter construct in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compounds for 1 hour.

-

Stimulate the cells with a known NF-κB activator, such as tumor necrosis factor-alpha (TNF-α) (e.g., 10 ng/mL), for 6-8 hours.

-

Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay system.

-

Calculate the percentage of NF-κB inhibition for each compound concentration relative to the vehicle-treated control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Signaling Pathway and Experimental Workflow Diagrams

Rho-Associated Kinase 2 (ROCK2) Signaling Pathway

Caption: ROCK2 signaling pathway and the inhibitory action of this compound derivatives.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

Caption: NF-κB signaling pathway and the inhibitory action of this compound derivatives.

Experimental Workflow for Synthesis and Screening

Caption: General workflow for the synthesis and screening of this compound derivatives.

References

- 1. Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationships of 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides as inhibitors of nuclear factor-kappaB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

6-methoxychroman-3-carboxylic acid for natural product synthesis

An In-depth Technical Guide on the Application of 6-Methoxychroman-3-carboxylic Acid in the Synthesis of Bioactive Molecules

For Researchers, Scientists, and Drug Development Professionals

Core Introduction: The Versatility of the Chroman Scaffold

The chroman ring system, a key structural motif in a vast array of natural products and pharmacologically active compounds, represents a "privileged scaffold" in medicinal chemistry. Its inherent conformational rigidity and the synthetic accessibility of its derivatives make it an attractive starting point for the development of novel therapeutic agents. Within this class of compounds, this compound has emerged as a particularly valuable and versatile building block. Its unique trifunctional nature—a chiral center at C3, an electron-rich aromatic ring, and a modifiable carboxylic acid group—provides a powerful platform for the stereoselective synthesis of complex molecular architectures.

This technical guide explores the utility of this compound in the synthesis of bioactive molecules, with a focus on its application in constructing natural product analogs and other compounds of therapeutic interest. While direct total syntheses of complex natural products originating from this compound are not extensively documented in publicly available literature, its role as a key intermediate in the synthesis of potent bioactive agents is well-established. This guide will delve into the synthesis of such agents, providing detailed experimental protocols and quantitative data where available, and illustrating the strategic importance of this chroman derivative.

Synthetic Strategies and Key Applications

The primary application of this compound lies in its use as a chiral synthon for the preparation of a variety of bioactive compounds, including potent enzyme inhibitors and receptor modulators. The strategic placement of the methoxy group on the aromatic ring and the carboxylic acid at the chiral center allows for systematic modifications to explore structure-activity relationships (SAR).

Synthesis of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide: A Potent and Selective ROCK2 Inhibitor

A notable application of this compound is in the synthesis of potent and selective inhibitors of Rho-associated coiled-coil containing protein kinase 2 (ROCK2). Overactivation of ROCK signaling is implicated in various cardiovascular diseases, and isoform-selective inhibitors are highly sought after. The synthesis of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide serves as an excellent case study.[1]

Quantitative Data for ROCK2 Inhibitor Synthesis [1]

| Compound | Molecular Formula | IC₅₀ (ROCK2) | IC₅₀ (ROCK1) | Selectivity (ROCK1/ROCK2) |

| (S)-7c | C₂₂H₂₀N₂O₃ | 3 nM | 68 nM | 22.7-fold |

Experimental Protocol: Synthesis of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide [1]

Step 1: Synthesis of (S)-6-methoxychroman-3-carboxylic acid

-

A detailed, publicly available experimental protocol for the specific enantioselective synthesis of (S)-6-methoxychroman-3-carboxylic acid is not readily found. However, general methods for the synthesis and resolution of chroman-3-carboxylic acids are described in the chemical literature. These typically involve the asymmetric reduction of a corresponding coumarin-3-carboxylic acid or the chiral resolution of the racemic carboxylic acid using a chiral amine.

Step 2: Amide Coupling

-

To a solution of (S)-6-methoxychroman-3-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (1.2 eq).

-

Stir the mixture at room temperature for 30 minutes.

-

Add 4-(pyridin-4-yl)aniline (1.0 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq).

-

Stir the reaction mixture at room temperature for 12-16 hours.

-

Upon completion (monitored by TLC), pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide.

Caption: Simplified ROCK2 signaling pathway and point of inhibition.

Future Perspectives and Conclusion

While the direct application of this compound in the total synthesis of complex natural products remains an area for future exploration, its utility as a versatile chiral building block in medicinal chemistry is firmly established. The synthesis of potent and selective ROCK2 inhibitors highlights the potential of this scaffold in developing targeted therapies.

Future research efforts could focus on:

-

Developing novel enantioselective synthetic routes to this compound and its derivatives.

-

Utilizing this building block in the synthesis of other classes of natural product analogs, such as flavonoids and pterocarpans.

-

Exploring its application in diversity-oriented synthesis to generate libraries of novel bioactive compounds.

References

Spectroscopic and Methodological Profile of 6-Methoxychroman-3-carboxylic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic properties of 6-methoxychroman-3-carboxylic acid, a key intermediate in medicinal chemistry. The document is intended for researchers, scientists, and professionals in drug development, offering detailed data and experimental protocols to support ongoing research and development efforts.

Core Spectroscopic Data

The structural integrity and purity of this compound are confirmed through a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented herein is critical for compound verification and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound, revealing the chemical environment of each hydrogen and carbon atom.

¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 12.15 | br s | 1H | -COOH |

| 6.75 | d, J=3.0 Hz | 1H | Ar-H |

| 6.70 | dd, J=8.7, 3.0 Hz | 1H | Ar-H |

| 6.63 | d, J=8.7 Hz | 1H | Ar-H |

| 4.38 | dd, J=11.1, 3.6 Hz | 1H | O-CH₂ |

| 4.02 | dd, J=11.1, 5.7 Hz | 1H | O-CH₂ |

| 3.73 | s | 3H | -OCH₃ |

| 3.09-3.02 | m | 1H | CH-COOH |

| 2.98-2.85 | m | 2H | Ar-CH₂ |

¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| 177.3 | -COOH |

| 154.0 | Ar-C |

| 147.8 | Ar-C |

| 117.8 | Ar-CH |

| 117.5 | Ar-CH |

| 114.7 | Ar-CH |

| 113.8 | Ar-C |

| 66.8 | O-CH₂ |

| 55.8 | -OCH₃ |

| 38.7 | CH-COOH |

| 25.1 | Ar-CH₂ |

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight of this compound.

MS (ESI) Data

| m/z | Assignment |

| 207.1 | [M-H]⁻ |

Infrared (IR) Spectroscopy

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Description |

| 2500-3300 | O-H | Carboxylic acid, broad band |

| 1700-1725 | C=O | Carboxylic acid, strong |

| ~2950, ~2850 | C-H | Alkyl |

| ~3000-3100 | C-H | Aromatic |

| 1000-1300 | C-O | Ether and carboxylic acid |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the general procedures for obtaining the spectroscopic data.

Synthesis of this compound

The synthesis of this compound can be achieved through the following procedure:

A solution of 6-methoxy-2H-chromene-3-carboxylic acid (1.0 eq) in methanol is prepared in a hydrogenation bottle. Palladium on carbon (10% w/w, 0.1 eq) is added to the solution. The mixture is then subjected to hydrogenation at 50 psi for 16 hours. Following the reaction, the mixture is filtered through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield this compound.

Spectroscopic Analysis Workflow

The general workflow for the spectroscopic analysis of an organic compound like this compound is outlined below.

NMR Spectroscopy Protocol

-

Sample Preparation : A small amount of the analyte (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Data Acquisition : The NMR tube is placed in the spectrometer. For ¹H NMR, the experiment is run to obtain the free induction decay (FID). For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

-

Data Processing : The FID is Fourier transformed to generate the NMR spectrum. The spectrum is then phased, baseline-corrected, and referenced to the residual solvent peak or an internal standard (e.g., TMS).

-

Data Analysis : The chemical shifts, multiplicities, and integration of the peaks are analyzed to elucidate the molecular structure.

IR Spectroscopy Protocol

-

Sample Preparation : For a solid sample, a KBr pellet is prepared by mixing a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition : A background spectrum of the empty sample compartment or the clean ATR crystal is recorded. The sample is then placed in the infrared beam, and the sample spectrum is acquired.

-

Data Analysis : The positions and shapes of the absorption bands are correlated with the presence of specific functional groups in the molecule.

Mass Spectrometry Protocol

-

Sample Preparation : The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization : The sample solution is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common technique for carboxylic acids, which can be analyzed in either positive or negative ion mode.

-

Mass Analysis : The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer.

-

Detection : The detector records the abundance of ions at each m/z value, generating a mass spectrum. The molecular weight of the compound is determined from the molecular ion peak.

Synthesis of 6-Methoxychroman-3-carboxylic Acid from Coumarin Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthetic pathways for producing 6-methoxychroman-3-carboxylic acid, a valuable building block in medicinal chemistry, from coumarin-based starting materials. The synthesis is presented as a two-step process, commencing with the formation of a coumarin intermediate followed by a reduction to the target chroman structure. This document details experimental protocols, summarizes quantitative data, and provides visual diagrams of the synthetic workflow.

Overview of the Synthetic Strategy

The synthesis of this compound from coumarin derivatives is most effectively achieved through a two-step synthetic sequence. The first step involves the synthesis of the key intermediate, 6-methoxycoumarin-3-carboxylic acid. This is typically accomplished via a Knoevenagel condensation reaction. The subsequent step focuses on the selective reduction of the α,β-unsaturated double bond within the coumarin's lactone ring to yield the desired this compound.

Caption: Overall synthetic workflow for this compound.

Step 1: Synthesis of 6-Methoxycoumarin-3-carboxylic Acid

The synthesis of the coumarin intermediate is achieved through the Knoevenagel condensation of 2-hydroxy-5-methoxybenzaldehyde with an active methylene compound, such as malonic acid or its esters.

Experimental Protocol: Knoevenagel Condensation

Materials:

-

2-Hydroxy-5-methoxybenzaldehyde

-

Malonic acid (or diethyl malonate)

-

Piperidine (catalyst)

-

Pyridine (solvent) or Ethanol (solvent)

-

Hydrochloric acid (for workup)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxy-5-methoxybenzaldehyde (1.0 eq) and malonic acid (1.1 eq) in pyridine.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice and concentrated hydrochloric acid to precipitate the product.

-

Filter the crude product, wash with cold water, and dry.

-

Recrystallize the crude product from ethanol to obtain pure 6-methoxycoumarin-3-carboxylic acid.

Quantitative Data for Coumarin-3-Carboxylic Acid Synthesis

The following table summarizes various conditions reported for the synthesis of coumarin-3-carboxylic acids via Knoevenagel condensation.

| Starting Aldehyde | Active Methylene Compound | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Salicylaldehyde | Diethyl malonate | L-proline | Ethanol | 80 | 18 | 94 |

| Salicylaldehyde | Diethyl malonate | Piperidine | Solvent-free (Microwave) | - | a few min | 89 |

| o-Vanillin | Dimethyl malonate | Lithium sulfate | Solvent-free (Ultrasound) | - | - | 96-97 |

| Substituted Salicylaldehydes | Malonic Acid | Potassium 1,2,3,6-tetrahydrophthalimide | Water | Room Temp. | 1-5 | 85-95[1] |

Step 2: Reduction of 6-Methoxycoumarin-3-carboxylic Acid

The selective reduction of the C3-C4 double bond of the coumarin ring system is a critical step to afford the chroman skeleton. Catalytic hydrogenation is the most common and efficient method for this transformation.

Experimental Protocol: Catalytic Hydrogenation

Materials:

-

6-Methoxycoumarin-3-carboxylic acid

-

Palladium on carbon (Pd/C, 10 wt%) or Ruthenium on carbon (Ru/C)

-

Ethanol or Ethyl Acetate (solvent)

-

Hydrogen gas (H₂)

-

Filtration agent (e.g., Celite)

Procedure:

-

In a high-pressure hydrogenation vessel (e.g., a Parr hydrogenator), dissolve 6-methoxycoumarin-3-carboxylic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Carefully add the hydrogenation catalyst (e.g., 10% Pd/C, 5-10 mol%) to the solution.

-

Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC or ¹H NMR).

-

Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

If necessary, purify the product by recrystallization or column chromatography.

Quantitative Data for Catalytic Hydrogenation of Unsaturated Systems

| Substrate | Catalyst | Solvent | Pressure (psi) | Temperature (°C) | Yield (%) |

| Coumarin | Ru/C | Methanol | 1450 | 130 | 90 (to octahydrocoumarin)[1] |

| Halogenated Nitroaromatics | Pd/C | Ethanol | - | - | High |

| Polycyclic Aromatic Hydrocarbons | Ru nanoparticles | THF | 435 | Room Temp. | - |

Logical Relationships in Synthesis

The synthesis of this compound from coumarin derivatives follows a logical progression from readily available starting materials to the final product through a series of well-established chemical transformations.

Caption: Logical progression of the synthesis.

Conclusion

The synthesis of this compound from coumarin derivatives is a robust and reproducible process. The two-step approach, involving a Knoevenagel condensation followed by catalytic hydrogenation, provides a reliable route to this important synthetic intermediate. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to successfully synthesize this compound and its derivatives for a wide range of applications. Further optimization of the reaction conditions for the catalytic hydrogenation step may be necessary to achieve high yields and purity for specific substrates.

References

The Biological Frontier of Chroman-Based Carboxylic Acids: A Technical Guide

Introduction: The chroman scaffold, a core component of many natural products like tocopherols and flavonoids, is a privileged structure in medicinal chemistry.[1][2] Its derivatives, particularly chroman-based carboxylic acids and their analogues, have garnered significant attention due to their wide spectrum of potent biological activities.[1][3] These compounds interact with a variety of cellular targets, making them promising candidates for drug discovery programs aimed at treating a multitude of diseases, from metabolic disorders to cancer.[3][4] This technical guide provides a comprehensive overview of the core biological activities, associated signaling pathways, and key experimental protocols relevant to the study of chroman-based carboxylic acids, tailored for researchers, scientists, and drug development professionals.

Core Biological Activities and Quantitative Data

Chroman-based carboxylic acids and their derivatives have demonstrated a remarkable diversity of pharmacological effects. The following sections summarize the key activities, supported by quantitative data from various studies.

Anticancer and Antiproliferative Activity

Numerous chroman derivatives have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines.[5] Their mechanisms often involve the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation.[5][6]

| Compound/Derivative | Cancer Cell Line | Activity Metric | Value (µM) | Reference |

| Chroman carboxamide analog 5k | MCF-7 (Breast Cancer) | GI50 | 40.9 | [5] |

| Chroman carboxamide analog 5l | MCF-7 (Breast Cancer) | GI50 | 41.1 | [5] |

| Chromone-2-carboxamide derivative 13 | Multiple | IC50 | 0.9–10 | [5] |

| Chroman derivative 4s | A549, H1975, HCT116, H7901 | IC50 | 0.578–1.406 | [5] |

| Compound 6i (Chroman derivative) | MCF-7 (Breast Cancer) | GI50 | 34.7 | [7] |

| 3-Bromobenzylidene-4-chromanone | Molt 4/C8 & CEM (T-lymphocytes) | IC50 | 5.22 & 4.81 | [8] |

| Chromone-based Copper(II) Complex 1 | Hep G2 (Liver Cancer) | - | Growth Suppression: 69.5% at 10µM | [9] |

| Chromone-based Copper(II) Complex 2 | Hep G2 (Liver Cancer) | - | Growth Suppression: 64.8% at 10µM | [9] |

| Chromone-based Copper(II) Complex 3 | Hep G2 (Liver Cancer) | - | Growth Suppression: 64% at 10µM | [9] |

Anti-inflammatory Activity

The anti-inflammatory properties of chroman derivatives are well-documented.[10][11] They can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines like TNF-α and interfering with key signaling pathways such as NF-κB.[11][12]

| Compound/Derivative | Assay/Target | Activity Metric | Value (µM) | Reference |

| Chroman-2-carboxamide (Compound 2s) | NF-κB Inhibition (LPS-stimulated) | IC50 | 18.2 | [13] |

| Chromone 3 | NO & Cytokine Production (LPS/IFN-γ) | - | Active at 5-20 | [11] |

| N-hexyl-7-hydroxy-2,2-dimethylchromane-6-carboxamide (Compound 14) | TNF-α-induced ICAM-1 expression | - | Most potent in series | [10] |

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Inflammatory stimuli trigger the degradation of IκB, allowing NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Certain chroman derivatives exert their anti-inflammatory effects by preventing this translocation.[6][11][13]

Antidiabetic and Hypolipidemic Activity (PPARγ Agonism)

A notable class of chroman derivatives, the thiazolidinediones (TZDs) like Troglitazone, function as potent antidiabetic agents by activating Peroxisome Proliferator-Activated Receptors (PPARs), particularly the gamma subtype (PPARγ).[6][14] Activation of this nuclear receptor modulates the expression of genes involved in glucose and lipid metabolism, thereby improving insulin sensitivity.[14][15]

| Compound/Derivative | Target | Activity | Reference |

| Troglitazone | PPARα / PPARγ | Agonist | [6] |

| (2R)-7-(3-[2-chloro-4-(4-fluorophenoxy)phenoxy]propoxy)-2-ethylchromane-2-carboxylic acid (48) | PPARα / PPARγ | Potent dual agonist | [16] |

| (2R)-2-methylchromane-2-carboxylic acid (Optimized compound 43) | PPARα | Selective agonist | [17] |

PPARγ is a ligand-activated transcription factor. When a chroman-based agonist binds to PPARγ, the receptor forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter region of target genes, regulating their transcription to improve metabolic control.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW | Semantic Scholar [semanticscholar.org]

- 4. Optimizing the Synthetic Route of Chromone-2-carboxylic Acids: A Step forward to Speed-up the Discovery of Chromone-based Multitarget-directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Troglitazone - Wikipedia [en.wikipedia.org]

- 7. Design and synthesis of chroman derivatives with dual anti-breast cancer and antiepileptic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis and anti-inflammatory activity evaluation of novel chroman derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. Natural chromones as potential anti-inflammatory agents: Pharmacological properties and related mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. rjptonline.org [rjptonline.org]

- 13. ovid.com [ovid.com]

- 14. Troglitazone and related compounds: therapeutic potential beyond diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. (2R)-2-ethylchromane-2-carboxylic acids: discovery of novel PPARalpha/gamma dual agonists as antihyperglycemic and hypolipidemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. (2R)-2-methylchromane-2-carboxylic acids: discovery of selective PPARalpha agonists as hypolipidemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Properties of 6-Methoxychroman-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxychroman-3-carboxylic acid is a heterocyclic organic compound that serves as a valuable building block in medicinal chemistry and drug discovery. Its chroman scaffold is a privileged structure found in a variety of biologically active molecules. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, a detailed, plausible experimental protocol for its synthesis, and an exploration of its relevance in the context of significant signaling pathways. The information presented herein is intended to support research and development efforts involving this and related compounds.

Core Chemical Identity and Properties

This compound is characterized by a chroman nucleus substituted with a methoxy group at the 6-position and a carboxylic acid at the 3-position. This structure confers specific chemical and physical properties that are critical for its application in synthesis and biological systems.

Table 1: General and Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | 6-methoxy-3,4-dihydro-2H-chromene-3-carboxylic acid | - |

| Synonyms | 6-methoxy-3-chromanecarboxylic acid | [1][2] |

| CAS Number | 182570-26-9 | [1][2][3] |

| Molecular Formula | C₁₁H₁₂O₄ | [1][2][3] |

| Molecular Weight | 208.21 g/mol | [1][2][3] |

| Appearance | Beige crystalline to cream powder; White to off-white solid | [1][4] |

| Boiling Point | 389.5 ± 42.0 °C (Predicted) | [4] |

| pKa | 4.07 ± 0.20 (Predicted) | [4] |

| Storage Conditions | 0-8 °C | [1] |

Note: Some physical properties are predicted and have not been experimentally verified in available literature.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and robust synthetic route can be devised based on established methods for the synthesis of analogous chroman-3-carboxylic acids. The most common approach involves the synthesis of the corresponding coumarin-3-carboxylic acid, followed by a selective reduction of the pyrone ring.

Plausible Synthesis of this compound

This protocol is divided into two main stages: the synthesis of the intermediate, 6-methoxycoumarin-3-carboxylic acid, and its subsequent reduction to the target compound.

2.1.1. Stage 1: Synthesis of 6-Methoxycoumarin-3-carboxylic Acid

This stage utilizes a Knoevenagel condensation reaction between 2-hydroxy-5-methoxybenzaldehyde and malonic acid.

-

Materials:

-

2-hydroxy-5-methoxybenzaldehyde

-

Malonic acid

-

Pyridine (as solvent and catalyst)

-

Piperidine (catalyst)

-

Ethanol

-

Hydrochloric acid (HCl), 10% aqueous solution

-

Deionized water

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxy-5-methoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents) in pyridine.

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, allow the mixture to cool to room temperature.

-

Pour the reaction mixture into ice-cold water and acidify with 10% HCl until a precipitate forms.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid with cold deionized water.

-

Recrystallize the crude product from ethanol to yield pure 6-methoxycoumarin-3-carboxylic acid.

-

Dry the product under vacuum.

-

2.1.2. Stage 2: Reduction of 6-Methoxycoumarin-3-carboxylic Acid

This stage involves the catalytic hydrogenation of the double bond in the pyrone ring of the coumarin intermediate.

-

Materials:

-

6-methoxycoumarin-3-carboxylic acid

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Ethyl acetate (as solvent)

-

Hydrogen gas (H₂)

-

Celite®

-

-

Procedure:

-

In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve 6-methoxycoumarin-3-carboxylic acid (1 equivalent) in a suitable solvent such as ethanol or ethyl acetate.

-

Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).

-

Seal the vessel and purge with hydrogen gas.

-

Pressurize the vessel with hydrogen gas (e.g., to 50 psi) and stir the mixture vigorously at room temperature.

-

Monitor the reaction by observing the cessation of hydrogen uptake.

-

Once the reaction is complete, carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent.

-

Combine the filtrates and remove the solvent under reduced pressure to yield crude this compound.

-

If necessary, purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane).

-

Dry the final product under vacuum.

-

References

- 1. researchgate.net [researchgate.net]

- 2. bhu.ac.in [bhu.ac.in]

- 3. 68281-60-7 CAS MSDS (CHROMAN-3-CARBOXYLIC ACID METHYL ESTER) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 3-Carboxylic Acid and Formyl-Derived Coumarins as Photoinitiators in Photo-Oxidation or Photo-Reduction Processes for Photopolymerization upon Visible Light: Photocomposite Synthesis and 3D Printing Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Racemic Synthesis of 6-Methoxychroman-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the racemic synthesis of 6-methoxychroman-3-carboxylic acid, a key intermediate in the development of novel therapeutics. This document outlines the primary synthetic pathway, detailed experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the pharmaceutical industry. Its rigid chroman scaffold is a privileged structure found in a variety of biologically active compounds. This guide focuses on a common and practical method for its racemic synthesis, commencing from the preparation of the nitrile precursor, 6-methoxychroman-3-carbonitrile, followed by its hydrolysis to the final carboxylic acid.

Synthetic Pathway Overview

The most prevalent and efficient racemic synthesis of this compound proceeds in two key stages:

-

Synthesis of 6-Methoxychroman-3-carbonitrile: This intermediate is typically prepared via a Michael addition reaction. A plausible route involves the reaction of a suitable precursor like 6-methoxychroman-2-one with a cyanide source, or the reaction of 4-methoxyphenol with acrylonitrile under conditions that facilitate cyclization.

-

Hydrolysis of 6-Methoxychroman-3-carbonitrile: The nitrile intermediate is then hydrolyzed to the corresponding carboxylic acid. This transformation can be effectively achieved under either acidic or basic conditions, typically requiring elevated temperatures.[1]

Below is a visual representation of the overall synthetic workflow.

Experimental Protocols

The following sections provide detailed methodologies for the key synthetic steps.

Synthesis of 6-Methoxychroman-3-carbonitrile (Hypothetical Protocol)

This protocol is based on general procedures for Michael additions to form similar chroman structures.

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity (molar eq.) | Volume/Mass |

| 6-Methoxychroman-2-one | 178.18 | 1.0 | User defined |

| Potassium Cyanide (KCN) | 65.12 | 1.2 | Calculated |

| Ethanol (Solvent) | 46.07 | - | Sufficient |

| Acetic Acid (Catalyst) | 60.05 | Catalytic amount | Minimal |

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 6-methoxychroman-2-one (1.0 eq.) in ethanol.

-

To this solution, add potassium cyanide (1.2 eq.) and a catalytic amount of acetic acid.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure.

-

To the residue, add water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford 6-methoxychroman-3-carbonitrile.

Hydrolysis of 6-Methoxychroman-3-carbonitrile to this compound

Two effective methods for the hydrolysis of the nitrile are presented below.

Materials:

| Reagent/Solvent | Concentration | Molar eq. | Volume/Mass |

| 6-Methoxychroman-3-carbonitrile | - | 1.0 | User defined |

| Sulfuric Acid (H₂SO₄) | 50% (v/v) | - | Sufficient |

| Water | - | - | As needed |

| Diethyl Ether (for extraction) | - | - | Sufficient |

Procedure:

-

In a round-bottom flask, suspend 6-methoxychroman-3-carbonitrile (1.0 eq.) in an aqueous solution of sulfuric acid (50%).

-

Heat the mixture under reflux for 8-12 hours. The reaction progress can be monitored by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Extract the aqueous solution with diethyl ether multiple times.

-

Combine the organic extracts and wash with water and then with a saturated solution of sodium bicarbonate.

-

Acidify the bicarbonate washings with concentrated hydrochloric acid to precipitate the carboxylic acid.

-

Filter the precipitate, wash with cold water, and dry to obtain this compound.

Materials:

| Reagent/Solvent | Concentration | Molar eq. | Volume/Mass |

| 6-Methoxychroman-3-carbonitrile | - | 1.0 | User defined |

| Sodium Hydroxide (NaOH) | 10% (w/v) | - | Sufficient |

| Hydrochloric Acid (HCl) | Concentrated | - | As needed |

| Water | - | - | As needed |

Procedure:

-

In a round-bottom flask, heat a mixture of 6-methoxychroman-3-carbonitrile (1.0 eq.) and an aqueous solution of sodium hydroxide (10%) under reflux for 6-10 hours.

-

Monitor the reaction for the cessation of ammonia evolution and by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Carefully acidify the cooled solution with concentrated hydrochloric acid until the pH is acidic, which will precipitate the carboxylic acid.

-

Filter the solid product, wash thoroughly with cold water to remove any inorganic salts, and dry under vacuum to yield this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis. Please note that yields are estimates based on similar reported reactions and may vary depending on experimental conditions.

| Reaction Step | Starting Material | Key Reagents | Solvent | Reaction Time (h) | Temperature (°C) | Expected Yield (%) |

| Nitrile Synthesis | 6-Methoxychroman-2-one | KCN, Acetic Acid | Ethanol | 4 - 6 | Reflux | 70 - 85 |

| Acidic Hydrolysis | 6-Methoxychroman-3-carbonitrile | H₂SO₄ (50%) | Water | 8 - 12 | Reflux | 60 - 75 |

| Alkaline Hydrolysis | 6-Methoxychroman-3-carbonitrile | NaOH (10%) | Water | 6 - 10 | Reflux | 65 - 80 |

Logical Relationships and Key Considerations

The choice between acidic and basic hydrolysis depends on the stability of the starting material and any other functional groups present in the molecule.

Key Considerations:

-

Acidic Hydrolysis: This method directly yields the carboxylic acid. However, the strong acidic conditions and prolonged heating might not be suitable for substrates with acid-labile functional groups.

-

Alkaline Hydrolysis: This approach initially forms the carboxylate salt. A separate acidification step is required to obtain the final product. This method is often preferred for substrates that are sensitive to strong acids. The evolution of ammonia gas can be a useful indicator of reaction progress.[1]

Conclusion

The racemic synthesis of this compound via the hydrolysis of its nitrile precursor is a robust and adaptable method suitable for laboratory-scale preparation. By carefully selecting the hydrolysis conditions, researchers can efficiently synthesize this important intermediate for further use in drug discovery and development programs. The protocols and data presented in this guide provide a solid foundation for the successful implementation of this synthetic route.

References

Spectroscopic analysis of 6-methoxychroman-3-carboxylic acid

An In-depth Technical Guide on the Spectroscopic Analysis of 6-Methoxychroman-3-carboxylic Acid

Introduction

This compound is a heterocyclic compound featuring a chroman core, a structural motif present in various biologically active molecules, including flavonoids and tocopherols (Vitamin E). The precise structural elucidation and purity assessment of such derivatives are paramount for their application in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of the spectroscopic analysis of this compound, detailing expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It also includes standardized experimental protocols for data acquisition and a logical workflow for analysis, designed for researchers, scientists, and drug development professionals.

Predicted Spectroscopic Data

The following sections and tables summarize the expected spectroscopic data for this compound based on its chemical structure and analysis of similar chroman derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for determining the carbon-hydrogen framework of a molecule.[1][2] For this compound, specific chemical shifts are anticipated for the protons (¹H NMR) and carbon atoms (¹³C NMR).

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| COOH | 10.0 - 13.0 | Broad Singlet | Chemical shift is dependent on solvent and concentration; signal disappears upon D₂O exchange.[3][4] |

| H-5, H-7, H-8 (Aromatic) | 6.6 - 7.0 | Multiplets | The specific splitting pattern depends on the coupling between the three adjacent aromatic protons. |

| H-2 | 4.2 - 4.5 | Multiplet | Diastereotopic protons adjacent to the heterocyclic oxygen. |

| H-4 | 2.8 - 3.2 | Multiplet | Diastereotopic benzylic protons. |

| H-3 | 2.9 - 3.4 | Multiplet | Methine proton at the chiral center, coupled to H-2 and H-4 protons. |

| OCH₃ | 3.7 - 3.9 | Singlet | Sharp signal characteristic of a methoxy group on an aromatic ring. |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C =O (Carboxylic Acid) | 170 - 185 | Quaternary carbon, may show a weaker signal.[4][5] |

| C-6, C-8a, C-4a (Aromatic) | 145 - 155 | Oxygen-substituted aromatic carbons are typically downfield. |

| C-5, C-7, C-8 (Aromatic) | 110 - 125 | Aromatic carbons bearing hydrogen atoms. |

| C-2 | 65 - 75 | Carbon adjacent to the heterocyclic oxygen. |

| OC H₃ | 55 - 60 | Methoxy carbon. |

| C-3 | 40 - 50 | Methine carbon bearing the carboxylic acid group. |

| C-4 | 25 - 35 | Benzylic carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.[6]

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity / Shape | Notes |

| O-H (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad | This broadness is a hallmark of the hydrogen-bonded O-H stretch in carboxylic acid dimers.[3] |

| C-H (Aromatic & Aliphatic) | 2850 - 3100 | Medium, Sharp | Peaks superimposed on the broad O-H band. |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp | The characteristic carbonyl stretch for a saturated carboxylic acid.[3] |

| C=C (Aromatic) | 1450 - 1600 | Medium to Weak | Multiple bands corresponding to aromatic ring stretching. |

| C-O (Ether & Carboxylic Acid) | 1200 - 1300 | Strong | Bands associated with the aryl-alkyl ether and carboxylic acid C-O bonds. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in the confirmation of its structure.[7]

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Interpretation | Notes |

| 208 | [M]⁺ | Molecular ion peak corresponding to the molecular formula C₁₁H₁₂O₄. |

| 163 | [M - COOH]⁺ | Loss of the carboxylic acid group (45 Da). |

| 177 | [M - OCH₃]⁺ | Loss of the methoxy group (31 Da). |

| 137 | [M - COOH - C₂H₂]⁺ | Subsequent fragmentation of the chroman ring. |

Experimental Protocols

Detailed methodologies are crucial for obtaining high-quality, reproducible spectroscopic data.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-15 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent is critical for solubility and to avoid overlapping signals. Transfer the solution to a clean, dry 5 mm NMR tube. Tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).[1]

-

Instrumentation and Data Acquisition :

-

Record spectra on a 400 MHz or higher field NMR spectrometer for optimal resolution.[2]

-

For ¹H NMR, acquire data over a spectral width of 0-15 ppm.

-

For ¹³C NMR, use a spectral width of 0-220 ppm. Proton decoupling is typically applied to simplify the spectrum to single lines for each unique carbon.[1]

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, particularly for the less sensitive ¹³C nucleus.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) : Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure with the instrument's anvil to ensure firm contact between the sample and the crystal. This method requires minimal sample preparation.[1][2]

-

Instrumentation and Data Acquisition :

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

First, record a background spectrum of the clean, empty ATR crystal.

-

Next, record the sample spectrum, typically over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).[1]

-

Mass Spectrometry (MS)

-

Sample Preparation : Prepare a dilute solution of the sample (e.g., 0.1-1 mg/mL) in a volatile solvent such as methanol or acetonitrile.[1]

-

Instrumentation and Data Acquisition (Electrospray Ionization - ESI) :

-

Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) for accurate mass measurements, which helps in confirming the elemental composition.[2]

-

Introduce the sample solution into the ESI source.

-

Acquire spectra in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ (m/z 209) and deprotonated molecule [M-H]⁻ (m/z 207), respectively.

-

Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and aid in structural confirmation.

-

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic characterization of a synthesized compound like this compound.

Key Structural Features and Spectroscopic Correlation

This diagram highlights the key structural components of this compound and correlates them with their expected spectroscopic signatures.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 6. longdom.org [longdom.org]

- 7. Studying the Intrinsic Reactivity of Chromanes by Gas-Phase Infrared Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Stereospecific Synthesis of 6-Methoxychroman-3-carboxylic Acid

Introduction: The Significance of Chiral Chromans in Medicinal Chemistry

The chroman scaffold, a core structural motif in a plethora of natural products and pharmacologically active compounds, continues to be a focal point in drug discovery and development. Its rigid, bicyclic framework provides a valuable platform for the design of molecules with specific three-dimensional orientations, crucial for selective interactions with biological targets. Among these, optically pure chroman derivatives are of paramount importance, as the stereochemistry often dictates the therapeutic efficacy and safety profile of a drug candidate.

6-Methoxychroman-3-carboxylic acid, in its enantiomerically pure form, represents a key building block for the synthesis of more complex molecules. The carboxylic acid functionality serves as a versatile handle for derivatization, enabling the exploration of structure-activity relationships (SAR). For instance, derivatives of similar chroman carboxylic acids, such as 6-hydroxy-7-methoxychroman-2-carboxylic acid N-(substituted)phenylamides, have been identified as potent inhibitors of nuclear factor-kappaB (NF-κB) activation, a key signaling pathway implicated in inflammatory diseases and cancer[1]. The stereospecific synthesis of this compound is therefore a critical endeavor for researchers and scientists aiming to develop novel therapeutics.

This in-depth technical guide provides a comprehensive overview of the core strategies for the stereospecific synthesis of this compound, intended for researchers, scientists, and drug development professionals. We will delve into two primary approaches: asymmetric synthesis via catalytic hydrogenation and chiral resolution of the racemic acid. The causality behind experimental choices, detailed protocols, and data presentation are designed to provide a field-proven and self-validating system for the synthesis of this valuable chiral intermediate.

Strategic Overview: Pathways to Enantiopure this compound

The stereospecific synthesis of this compound can be approached through two principal strategies, each with its own set of advantages and considerations. The choice of strategy will often depend on the available resources, desired scale, and the specific enantiomer required.

Caption: Overview of the two primary synthetic strategies.

Part 1: Asymmetric Synthesis via Catalytic Hydrogenation

The most elegant and atom-economical approach to enantiopure this compound is through the asymmetric hydrogenation of the corresponding achiral precursor, 6-methoxychromone-3-carboxylic acid. This method directly establishes the desired stereocenter at the C3 position.

Synthesis of the Precursor: 6-Methoxychromone-3-carboxylic Acid

The synthesis of the chromone precursor is a critical first step. A reliable method involves the oxidation of the commercially available 6-methoxychromone-3-carboxaldehyde.

Experimental Protocol: Pinnick Oxidation of 6-Methoxychromone-3-carboxaldehyde

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 6-methoxychromone-3-carboxaldehyde (1.0 eq) in a mixture of tert-butanol and water (2:1 v/v).

-

Addition of Reagents: To this solution, add 2-methyl-2-butene (5.0 eq) followed by a solution of sodium chlorite (4.0 eq) and sodium dihydrogen phosphate (4.0 eq) in water.

-

Reaction Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup: Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Acidify the mixture to pH 2-3 with 1 M HCl.

-

Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford 6-methoxychromone-3-carboxylic acid as a solid.

Enantioselective Reduction of the Chromone

The key stereogenic center is introduced via the asymmetric hydrogenation of the C2-C3 double bond of the chromone ring. While a direct asymmetric hydrogenation of 6-methoxychromone-3-carboxylic acid has not been explicitly reported, extensive research on the asymmetric reduction of similar chromone derivatives provides a strong foundation for this transformation. Ruthenium and Rhodium-based catalysts with chiral ligands have shown excellent enantioselectivity in these reactions.[2][3]

Proposed Experimental Protocol: Asymmetric Hydrogenation

-

Catalyst Preparation: In a glovebox, a pressure-resistant vial is charged with a chiral catalyst, for example, a Ru-NHC complex as described by Glorius et al.[3] or a Rh-based catalyst.

-

Reaction Setup: 6-Methoxychromone-3-carboxylic acid (1.0 eq) and the catalyst (0.5-2 mol%) are added to the vial. The vial is sealed, and degassed solvent (e.g., methanol or dichloromethane) is added.

-

Hydrogenation: The reaction mixture is placed in an autoclave, which is then purged with hydrogen gas before being pressurized to the desired pressure (e.g., 10-50 bar). The reaction is stirred at a controlled temperature (e.g., 25-50 °C) for 12-24 hours.

-

Monitoring and Workup: After the reaction is complete (monitored by HPLC or TLC), the pressure is carefully released, and the solvent is removed under reduced pressure.

-

Purification and Analysis: The crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched this compound. The enantiomeric excess (ee) can be determined by chiral HPLC analysis.

Table 1: Comparison of Potential Catalytic Systems

| Catalyst System | Ligand Type | Typical Substrate | Reported Enantioselectivity | Reference |

| Ru-NHC | N-Heterocyclic Carbene | Flavones, Chromones | up to 98% ee | [3] |

| Rh(III)-complex | Chiral Diamine | 3-Formylchromones | >99% ee | [2][4] |

| Cu-catalyst | Chiral Phosphine | Chromones | 94 to >99% ee | [5] |

Causality Behind Experimental Choices:

-

Catalyst Selection: The choice of a Ruthenium or Rhodium-based catalyst is grounded in their proven high efficiency and enantioselectivity in the hydrogenation of the C=C bond in the pyranone ring of chromones.[2][3] The specific chiral ligand is crucial for inducing asymmetry.

-

Solvent: The choice of solvent can significantly impact the solubility of the substrate and catalyst, as well as the stereochemical outcome of the reaction. Protic solvents like methanol are often effective for hydrogenations.

-

Pressure and Temperature: These parameters are optimized to achieve a reasonable reaction rate while maintaining high enantioselectivity.

Part 2: Chiral Resolution of Racemic this compound

Synthesis of Racemic this compound

The racemic acid can be prepared by the reduction of 6-methoxychromone-3-carboxylic acid using a standard, non-chiral reducing agent.

Experimental Protocol: Racemic Reduction

-

Reaction Setup: Dissolve 6-methoxychromone-3-carboxylic acid (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-